N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-17-8-7-10(11(13)15)14-12(16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKELFQDXBKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304041 | |
| Record name | N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52811-71-9 | |
| Record name | NSC164032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide typically involves the reaction of 4-methylsulfanyl-2-oxobutanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, triethylamine as base
Major Products Formed
Scientific Research Applications
Anticancer Activity
Mechanism of Action
N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide has shown promising results as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound appears to exert its effects through the inhibition of specific signaling pathways associated with tumor growth and survival.
Case Study: Inhibition of STAT3 Pathway
Research highlighted the compound's ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often activated in cancers. By blocking this pathway, this compound promotes apoptosis in cancer cells, thereby reducing tumor growth in vivo. For instance, a study demonstrated that this compound significantly suppressed xenograft tumor growth in models using MDA-MB-231 cells, a cell line representative of aggressive breast cancer types .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. In the case of this compound, modifications to its structure have been explored to enhance its potency and selectivity against cancer cells.
Table 1: Structure Modifications and Corresponding Activities
| Compound Variant | Modification Description | IC50 (μM) | Activity Level |
|---|---|---|---|
| Original Compound | Base structure | 3.38 | Effective against MDA-MB-231 |
| Variant A | Added alkyl chain | 4.90 | Moderate activity |
| Variant B | Substituted benzamide group | >10 | Inactive |
| Variant C | Hydroxamate head group | 15.4 | High potency |
This table summarizes findings from various studies that illustrate how structural changes can influence the biological activity of the compound.
Potential Therapeutic Uses
Beyond its anticancer properties, this compound may have applications in other therapeutic areas due to its ability to modulate biological pathways involved in disease processes.
Inhibition of Histone Deacetylases (HDACs)
Recent research has indicated that compounds similar to this compound can act as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are gaining attention for their potential to treat various conditions, including cancer and neurodegenerative diseases. The structural properties of this compound suggest it may also exhibit HDAC inhibitory activity, contributing to its anticancer effects by altering gene expression profiles associated with tumor progression .
Mechanism of Action
The mechanism of action of N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure : Rip-B features a benzamide group linked to a 3,4-dimethoxyphenethylamine moiety.
Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 90°C melting point) .
Key Differences :
Triazole-Containing Benzamide Derivative (2f)
Structure: A complex derivative with a triazole ring, dibenzylamino group, and phenylpropanamide side chain . Synthesis: Utilizes CuI-catalyzed azide-alkyne cycloaddition (50% yield) in DMF with DBU . Key Differences:
- Heterocycles : The triazole ring in 2f enables click chemistry applications, absent in the target compound.
- Bioactivity : Triazoles often enhance antimicrobial or anticancer activity, whereas the target’s -SCH₃ group may confer redox-modulating properties.
- Synthetic Complexity : The target compound’s simpler structure likely allows higher synthetic efficiency compared to 2f’s multi-step protocol .
Hydrazide and Oxadiazole Derivatives (2a-3a)
Structure : Derivatives like 3a incorporate a mercapto-oxadiazole ring linked to a benzamide .
Synthesis : Oxazolone intermediates reacted with hydrazine hydrate, followed by cyclization to form oxadiazoles .
Key Differences :
- Reactivity : The mercapto (-SH) group in 3a offers nucleophilic reactivity, contrasting with the target’s inert -SCH₃.
- Applications: Oxadiazoles are protease inhibitors or antimicrobial agents, while the target’s amino group may facilitate enzyme-targeted interactions (e.g., kinase inhibition) .
N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-...]benzamide
Structure: A stereochemically complex analog with additional diamino and guanidine-like groups . Key Differences:
- Applications : The guanidine moiety suggests nucleic acid binding, whereas the target compound’s simplicity may favor broader pharmacokinetic profiles .
Research Findings and Implications
- Lipophilicity and Bioavailability : The target compound’s -SCH₃ group balances lipophilicity and solubility better than Rip-B’s polar -OCH₃ or 2f’s bulky triazole.
- Synthetic Accessibility : High-yield protocols (e.g., 80% for Rip-B) suggest the target compound could be synthesized efficiently using analogous methods .
- Therapeutic Potential: The absence of heterocycles may limit the target’s potency in specific biological roles (e.g., antimicrobial activity) but simplifies derivatization for lead optimization.
Biological Activity
N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound this compound features a benzamide backbone with an amino group and a methylthio substituent, which may influence its interaction with biological targets. The presence of the methylthio group is particularly noteworthy as it could enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability.
Antiproliferative Studies
Recent studies have examined the antiproliferative effects of compounds structurally related to this compound. For example, compounds containing similar hydrazine or methylthio groups have shown significant activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 33 nM . These findings indicate that modifications in the structure can lead to enhanced biological activity.
The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptor tyrosine kinases. For instance, related benzamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound might engage similar pathways.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Hydralazine | Hydrazine derivative | Antihypertensive |
| Benzamide | Amide linkage | Antimicrobial |
| Triflumizole | Triazole with trifluoromethyl | Fungicide |
This table illustrates how varying structural components can influence biological activity, highlighting the potential pathways through which this compound may act.
Case Studies and Experimental Data
In vitro studies on similar compounds provide a framework for predicting the biological activity of this compound. For instance:
- Antitumor Activity : A study reported that compounds analogous to N-(1-amino...)-benzamide exhibited IC50 values below 50 nM against several cancer cell lines .
- Antimicrobial Activity : Other derivatives showed promising results against various pathogens, demonstrating the potential for broad-spectrum antimicrobial effects .
Q & A
Q. What are the common synthetic routes for N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)benzamide, and what analytical techniques ensure purity?
The synthesis typically involves multi-step organic reactions, including amide bond formation and sulfur-based alkylation. Key steps include coupling benzoyl chloride with a thioether-containing amine precursor under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity . Spectroscopic methods (e.g., NMR, IR ) confirm structural integrity, while mass spectrometry validates molecular weight .
Q. How is the molecular structure of this compound characterized in solid-state studies?
Single-crystal X-ray diffraction is the gold standard for determining its crystalline structure. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry . Additional characterization includes powder X-ray diffraction (PXRD) to assess crystallinity and differential scanning calorimetry (DSC) for thermal stability analysis .
Advanced Research Questions
Q. How can researchers resolve stereochemical challenges during the synthesis of this compound?
Stereochemical control often requires chiral catalysts (e.g., asymmetric hydrogenation agents) or enantioselective reaction conditions (e.g., chiral auxiliaries). Advanced techniques like circular dichroism (CD) or vibrational circular dichroism (VCD) help confirm enantiomeric purity. Crystallographic data from SHELXL can validate spatial arrangements .
Q. What methodological approaches address contradictory bioactivity data in target enzyme inhibition studies?
Discrepancies in dose-response curves or IC50 values may arise from assay conditions (e.g., buffer pH, cofactor availability). Researchers should:
- Perform dose-dependent studies across multiple replicates to establish reproducibility .
- Use isothermal titration calorimetry (ITC) to measure binding affinities directly .
- Validate enzyme inhibition via kinetic assays (e.g., Michaelis-Menten analysis) to distinguish competitive vs. non-competitive mechanisms .
Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes or receptors, while molecular dynamics (MD) simulations assess stability of ligand-target complexes over time. Density functional theory (DFT) calculations optimize electronic properties (e.g., charge distribution) to rationalize reactivity .
Q. What strategies optimize scalability of this compound synthesis without compromising yield?
- Flow chemistry enables continuous production with precise control of reaction parameters (e.g., residence time, temperature) .
- Design of Experiments (DoE) methodologies identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
- Green chemistry principles (e.g., solvent recycling, biocatalysts) reduce waste and improve sustainability .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., compare HPLC purity with NMR integration) .
- Crystallography Best Practices : Ensure high-quality crystal growth by screening multiple solvent systems and cryoprotectants. SHELXL refinement should include anisotropic displacement parameters for accurate thermal motion modeling .
- Biological Assay Design : Include positive/negative controls (e.g., known inhibitors) and validate cell-based assays with cytotoxicity profiling (e.g., MTT assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
